1-(2,3-dihydro-1H-inden-2-yl)azetidine-3-carboxylic acid
Overview
Description
1-(2,3-dihydro-1H-inden-2-yl)azetidine-3-carboxylic acid is a complex organic compound featuring an azetidine ring attached to a carboxylic acid group and a 2,3-dihydro-1H-inden-2-yl moiety
Preparation Methods
The synthesis of 1-(2,3-dihydro-1H-inden-2-yl)azetidine-3-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the 2,3-dihydro-1H-indene moiety: This can be achieved through the hydrogenation of indene using a suitable catalyst under high pressure and temperature conditions.
Azetidine ring formation: The azetidine ring can be synthesized via cyclization reactions involving appropriate amine and halide precursors.
Coupling of the two moieties:
Industrial production methods may involve optimization of these steps to improve yield and reduce costs, often employing continuous flow reactors and advanced catalytic systems.
Chemical Reactions Analysis
1-(2,3-dihydro-1H-inden-2-yl)azetidine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carboxylic acid group to an alcohol.
Substitution: The azetidine ring can undergo nucleophilic substitution reactions, where halides or other leaving groups are replaced by nucleophiles such as amines or thiols.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions.
Scientific Research Applications
1-(2,3-dihydro-1H-inden-2-yl)azetidine-3-carboxylic acid has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a therapeutic agent, particularly in the treatment of neurological disorders and inflammatory diseases.
Industry: It is used in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-(2,3-dihydro-1H-inden-2-yl)azetidine-3-carboxylic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The compound’s structure allows it to fit into specific binding sites, influencing biochemical pathways and cellular processes.
Comparison with Similar Compounds
1-(2,3-dihydro-1H-inden-2-yl)azetidine-3-carboxylic acid can be compared with other similar compounds, such as:
1-(2,3-dihydro-1H-inden-2-yl)pyrrolidine-3-carboxylic acid: This compound has a pyrrolidine ring instead of an azetidine ring, which may result in different chemical reactivity and biological activity.
1-(2,3-dihydro-1H-inden-2-yl)azetidine-2-carboxylic acid: The position of the carboxylic acid group is different, potentially affecting the compound’s properties and applications.
The uniqueness of this compound lies in its specific structural arrangement, which imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
1-(2,3-dihydro-1H-inden-2-yl)azetidine-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO2/c15-13(16)11-7-14(8-11)12-5-9-3-1-2-4-10(9)6-12/h1-4,11-12H,5-8H2,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KTKSJFBKZIOCAH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC2=CC=CC=C21)N3CC(C3)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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